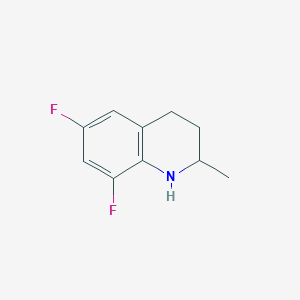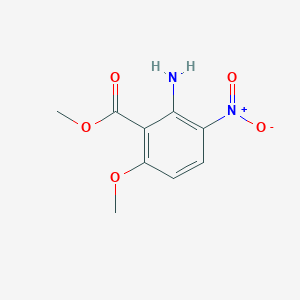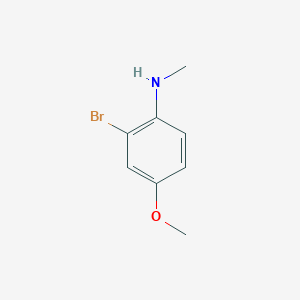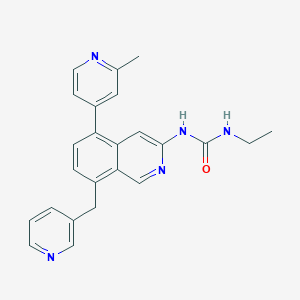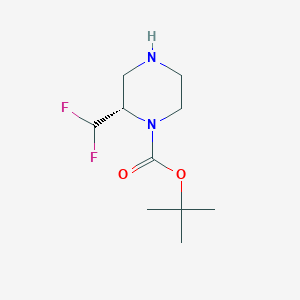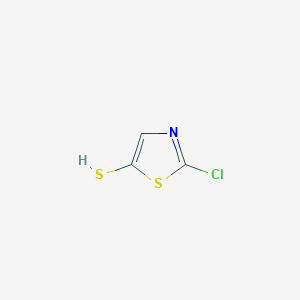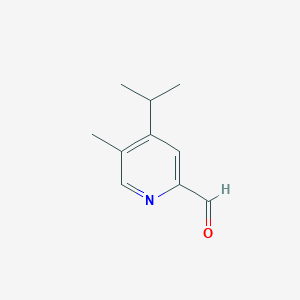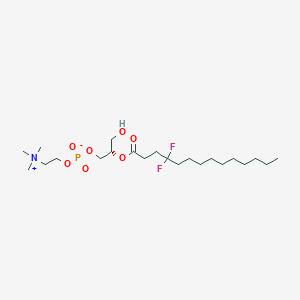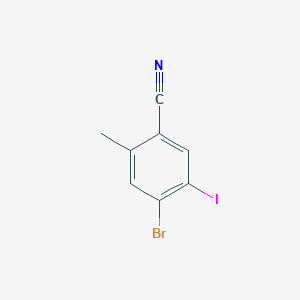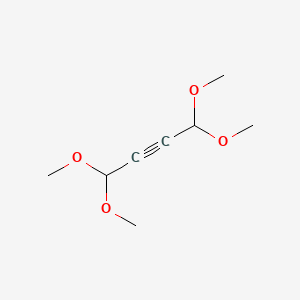
3-Bromo-2-chloro-4,5-difluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-4,5-difluorotoluene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a toluene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4,5-difluorotoluene typically involves halogenation reactions. One common method is the selective bromination and chlorination of 4,5-difluorotoluene. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperatures and specific solvents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-4,5-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate. The reactions are conducted under inert atmospheres, such as nitrogen or argon.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Coupling Products: Biaryl compounds and other complex aromatic structures are typical products of coupling reactions.
Applications De Recherche Scientifique
3-Bromo-2-chloro-4,5-difluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Agrochemicals: The compound is investigated for its role in the synthesis of new agrochemical agents.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-4,5-difluorotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,5-difluorotoluene
- 3-Bromo-4-chlorobenzotrifluoride
- 1-Bromo-2,4,5-trifluorobenzene
Uniqueness
3-Bromo-2-chloro-4,5-difluorotoluene is unique due to the specific arrangement of halogen atoms on the toluene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for selective reactions and the synthesis of specialized compounds.
Propriétés
Numéro CAS |
1208077-47-7 |
|---|---|
Formule moléculaire |
C7H4BrClF2 |
Poids moléculaire |
241.46 g/mol |
Nom IUPAC |
3-bromo-4-chloro-1,2-difluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4BrClF2/c1-3-2-4(10)7(11)5(8)6(3)9/h2H,1H3 |
Clé InChI |
USBJXABOSIMXOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


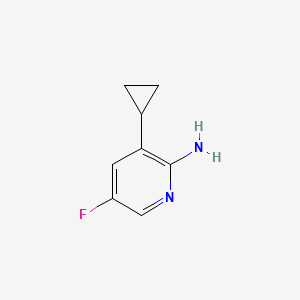

![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)

